molecular formula C20H26O B11844572 Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- CAS No. 873798-26-6

Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-

Cat. No.: B11844572
CAS No.: 873798-26-6
M. Wt: 282.4 g/mol
InChI Key: VCEGXKSLLYDDFU-UHFFFAOYSA-N
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Description

1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE is an organic compound with the molecular formula C20H26O It is characterized by the presence of two tert-butyl groups attached to a naphthalene ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, specifically those substituted with tert-butyl groups.

    Reaction Conditions: The reaction conditions often involve Friedel-Crafts acylation, where an acyl chloride reacts with the naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.

Chemical Reactions Analysis

1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the tert-butyl groups.

    Common Reagents: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are commonly used.

    Major Products: The major products formed from these reactions include oxidized or reduced derivatives and substituted naphthalene compounds.

Scientific Research Applications

1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.

    Pathways Involved: It may modulate oxidative stress pathways, inhibit certain enzymes, or interact with DNA to exert its effects.

Comparison with Similar Compounds

1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE can be compared with other similar compounds such as:

    1-(2,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)METHANONE: Differing by the presence of a methanone group instead of ethanone, affecting its chemical properties and uses.

    1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)PROPANE: With a propane group, this compound exhibits different physical and chemical characteristics.

Biological Activity

Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- (CAS Number: 873798-26-6) is a compound with significant biological activity. This article reviews its properties, biological effects, and potential applications based on existing literature.

  • Molecular Formula : C20_{20}H26_{26}O
  • Molecular Weight : 282.42 g/mol
  • LogP : 5.637 (indicating high lipophilicity)

These properties suggest that the compound could interact effectively with biological membranes, influencing its bioavailability and pharmacokinetics.

Biological Activity

Ethanone derivatives, particularly those with bulky substituents like tert-butyl groups, often exhibit unique biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antioxidant Activity

Several studies have indicated that compounds similar to ethanone can exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Case Study : A study on related naphthalene derivatives showed that these compounds could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Antimicrobial Properties

Research has suggested that naphthalene derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Research Findings :

  • A comparative study demonstrated that ethanone derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values for similar compounds ranged from 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- has been studied for its potential as an enzyme inhibitor. Dihydrofolate reductase (DHFR), a target for various antimicrobial agents, has shown sensitivity to structural modifications in naphthalene derivatives.

Case Study : The inhibition kinetics of DHFR by structurally similar ethanones revealed competitive inhibition patterns with IC50_{50} values in the low micromolar range .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCompetitive inhibition of DHFR

Properties

CAS No.

873798-26-6

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(3,6-ditert-butylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C20H26O/c1-13(21)18-12-16(20(5,6)7)11-14-10-15(19(2,3)4)8-9-17(14)18/h8-12H,1-7H3

InChI Key

VCEGXKSLLYDDFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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